BenchChemオンラインストアへようこそ!

Caryophyllene

Cannabinoid Receptor Binding Affinity Pharmacology

β-Caryophyllene (BCP) is a selective CB2 receptor agonist (Ki=155 nM) devoid of CB1 activity, making it suitable for chronic pain and neuroprotection studies without psychoactive effects. Versus α-terpineol, it shows a cleaner CB2-dependent mechanism (1.80-fold vs 11.73-fold potency reduction in CB2 KO mice). Unlike α-humulene, it selectively inhibits TNF-α without suppressing IL-1β. For systemic exposure, a validated self-emulsifying drug delivery system (SEDDS) enhances oral bioavailability (3.6× Cmax, 2.2× AUC). Superior oral efficacy compared to JWH-133. High-purity, analytically verified product for reproducible research.

Molecular Formula C7H6N2O3
Molecular Weight 0
CAS No. 17627-40-6
Cat. No. B1175711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaryophyllene
CAS17627-40-6
Molecular FormulaC7H6N2O3
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

β-Caryophyllene (CAS 17627-40-6) Procurement Guide: A Selective CB2 Agonist with Quantified Receptor Binding and Analgesic Differentiation


β-Caryophyllene (BCP) is a bicyclic sesquiterpene naturally occurring in essential oils of numerous plants, including cloves, rosemary, and Cannabis sativa. It is classified as a dietary cannabinoid and a selective agonist of the cannabinoid receptor type 2 (CB2), with a reported binding affinity (Ki) of 155 ± 4 nM at the human CB2 receptor and no significant activity at the CB1 receptor [1]. This selective CB2 agonism underpins its therapeutic potential in inflammation, pain, and neuroprotection without the psychoactive effects associated with CB1 activation [1].

Why In-Class Terpenes or CB2 Agonists Cannot Substitute for β-Caryophyllene: A Quantitative Differentiation Rationale


Although β-caryophyllene shares its sesquiterpene backbone with compounds like α-humulene and α-terpineol, and its CB2 agonist activity with synthetic ligands such as JWH-133, these structural and functional analogs exhibit markedly divergent pharmacodynamic and pharmacokinetic profiles. Direct substitution with a generic 'CB2 agonist' or 'anti-inflammatory terpene' is not scientifically sound because key quantitative metrics—including receptor binding affinity, in vivo analgesic efficacy, oral bioavailability, and functional selectivity in cytokine modulation—differ substantially between BCP and its closest alternatives. The following evidence items provide direct, head-to-head and cross-study quantitative data that define these critical points of differentiation, enabling precise selection for research and industrial applications [1].

β-Caryophyllene (CAS 17627-40-6) Quantitative Differentiation: Head-to-Head Data vs. α-Humulene, α-Terpineol, JWH-133, and Neat Oil


β-Caryophyllene Exhibits 126-Fold Higher CB2 Receptor Binding Affinity Than α-Humulene

In a direct comparative binding study of 17 terpenoids from Cannabis sativa, β-caryophyllene (BCP) demonstrated a Ki of 155 ± 4 nM at the human CB2 receptor [1]. In contrast, its structural analog α-humulene (also known as α-caryophyllene) showed a significantly lower affinity, with a Ki of 19.6 µM . This represents a 126-fold difference in binding affinity, firmly establishing BCP as a substantially more potent CB2 ligand within its sesquiterpene class.

Cannabinoid Receptor Binding Affinity Pharmacology

β-Caryophyllene Shows Differential Functional Cytokine Inhibition Compared to α-Humulene in a Validated Inflammation Model

In a direct comparative study of oral administration in a carrageenan-induced paw edema model in rats, both α-humulene and β-caryophyllene (BCP) exhibited anti-inflammatory effects comparable to the corticosteroid dexamethasone [1]. However, a key functional distinction was observed: α-humulene largely prevented the generation of both tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β), whereas β-caryophyllene selectively diminished only TNF-α release without significantly affecting IL-1β levels [1]. This indicates a divergence in downstream signaling or molecular targets between the two closely related sesquiterpenes.

Anti-inflammatory Cytokine In Vivo Pharmacology

Orally Administered β-Caryophyllene Demonstrates Superior Analgesic Efficacy Compared to Subcutaneous JWH-133 in a Neuropathic Pain Model

In a mouse model of neuropathic pain (chronic constriction injury), the chronic oral administration of β-caryophyllene (BCP) attenuated thermal hyperalgesia and mechanical allodynia and reduced spinal neuroinflammation [1]. Importantly, oral BCP was reported to be 'more effective than the subcutaneously injected synthetic CB2 agonist JWH-133' [1]. While specific quantitative pain scores were not provided in the abstract, the study's conclusion that oral BCP outperforms a potent, parenterally administered synthetic CB2 agonist highlights a significant advantage in efficacy and potentially bioavailability or target engagement in this chronic pain context.

Analgesic Neuropathic Pain In Vivo Efficacy

β-Caryophyllene Oral Bioavailability is Enhanced 3.6-Fold in Cmax and Absorbed 2.1-Fold Faster Using VESIsorb® SEDDS Formulation Compared to Neat Oil

A human clinical pharmacokinetic study demonstrated that formulating β-caryophyllene (BCP) with the VESIsorb® self-emulsifying drug delivery system (SEDDS) dramatically improves its oral bioavailability [1]. Compared to BCP neat oil, the BCP-SEDDS formulation achieved a 3.6-fold higher peak plasma concentration (Cmax) and a 2.2-fold increase in total exposure (AUC0–12h) [1]. Furthermore, absorption was significantly faster, with a median Tmax of 1.43 hours for BCP-SEDDS compared to 3.07 hours for the neat oil [1].

Pharmacokinetics Bioavailability Formulation Science

β-Caryophyllene Potency for Reversing Neuropathic Pain is Mechanistically Linked to CB2 Receptors, Unlike α-Terpineol's Broader Profile

In a mouse model of neuropathic pain, the potency of three terpenes—α-terpineol, β-caryophyllene, and γ-terpinene—was compared for their ability to reverse mechanical allodynia [1]. The rank order of potency was α-terpineol > β-caryophyllene > γ-terpinene [1]. However, mechanistic studies using knockout mice revealed a critical distinction. The potency of β-caryophyllene decreased 1.80-fold in mice lacking CB2 receptors (CB2R (-/-)), confirming its action is predominantly CB2-mediated [1]. In contrast, the potency of α-terpineol decreased 11.73-fold in CB2R (-/-) mice and 2.91-fold in CB1R (-/-) mice, indicating a more complex, multi-target mechanism of action [1].

Neuropathic Pain CB2 Receptor Mechanism of Action

High-Impact Application Scenarios for β-Caryophyllene Based on Quantified Differentiation Evidence


Preclinical Models of Chronic Inflammatory and Neuropathic Pain Requiring a Selective, Orally Active CB2 Agonist

β-Caryophyllene (BCP) is ideally suited for studies of chronic pain where a selective CB2 agonist is needed to avoid CB1-mediated psychoactive effects. Its superior oral efficacy compared to subcutaneously injected JWH-133 [1] and its demonstrated, albeit less potent, CB2-dependent reversal of neuropathic allodynia compared to α-terpineol [2] make it a practical and mechanistically sound choice for long-term oral dosing studies in rodents.

Investigations into TNF-α-Dependent Inflammatory Pathways Where IL-1β Modulation is a Confounding Variable

Researchers studying the role of TNF-α in inflammation should prioritize β-caryophyllene over its close analog α-humulene. The direct comparative data show that while both compounds are anti-inflammatory, BCP selectively inhibits TNF-α, whereas α-humulene suppresses both TNF-α and IL-1β [3]. This functional selectivity allows for a cleaner dissection of TNF-α-specific signaling cascades in vitro and in vivo.

Human Clinical Trials and High-Dose Preclinical Studies Requiring Optimized Oral Bioavailability

Given the well-documented poor oral bioavailability of BCP neat oil, any study aiming for robust systemic exposure in humans or animals should utilize a formulation proven to enhance absorption. The VESIsorb® SEDDS formulation is validated by human pharmacokinetic data to increase Cmax by 3.6-fold and AUC by 2.2-fold compared to neat oil [4]. This evidence-based formulation strategy is essential for achieving reproducible, therapeutically relevant plasma concentrations.

Pharmacological Studies Focused on Isolating CB2 Receptor-Mediated Effects

For experiments designed to attribute an observed biological effect exclusively to CB2 receptor activation, β-caryophyllene is a superior tool compared to α-terpineol. Data from CB2 knockout mice demonstrate that BCP's analgesic potency is reduced by only 1.80-fold in the absence of CB2 receptors, whereas α-terpineol's potency drops by 11.73-fold, indicating a heavy reliance on additional, non-CB2 targets [2]. This cleaner pharmacological profile reduces the risk of misinterpretation in mechanistic studies.

Quote Request

Request a Quote for Caryophyllene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.